1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
This compound is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications. They have been found to exhibit inhibitory activity against various enzymes, making them potential candidates for drug development .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves several steps . The core scaffold of these compounds can be synthesized from N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . It also contains a piperazine ring substituted with a trifluoromethylated pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can include various coupling reactions, cyclization reactions, and substitutions . The specific reactions can vary depending on the desired substitutions on the pyrrolo[2,3-d]pyrimidine core and the synthetic route chosen .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, the presence of a trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathways of a variety of cytokines and growth factors .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating downstream signaling proteins . This results in the modulation of the JAK-STAT signaling pathway, which is involved in various biological processes including cell proliferation, differentiation, cell migration, and apoptosis .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . It was found to exhibit desired efficacies in in vivo studies .
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in the activity of the JAK-STAT signaling pathway . This can result in reduced cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of diseases characterized by overactive JAK-STAT signaling, such as certain types of cancer .
Safety and Hazards
Future Directions
The future directions for research on these compounds could include further optimization of their structure to improve their biological activity and selectivity for their target enzymes or receptors . Additionally, more extensive in vitro and in vivo testing would be needed to evaluate their potential as therapeutic agents .
properties
IUPAC Name |
7-methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6/c1-24-5-4-13-15(24)22-11-23-16(13)26-8-6-25(7-9-26)14-3-2-12(10-21-14)17(18,19)20/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZRERHCUDSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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